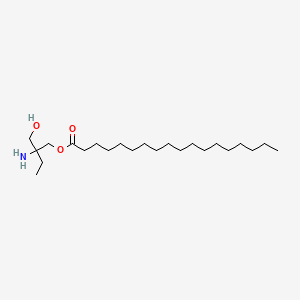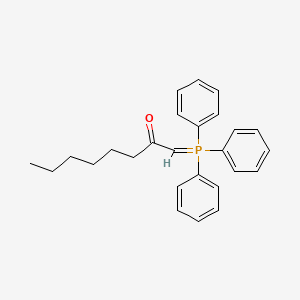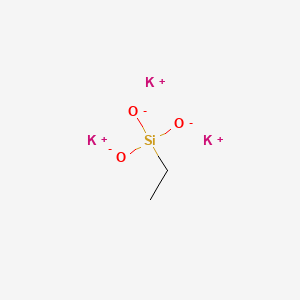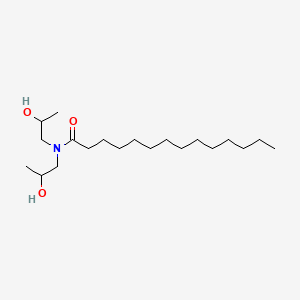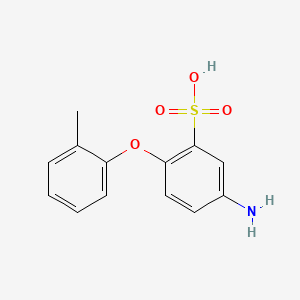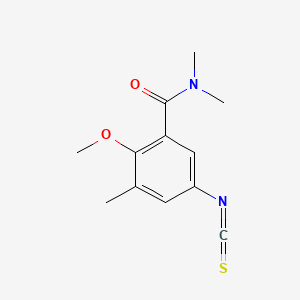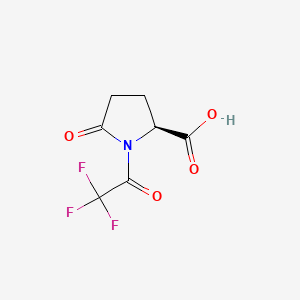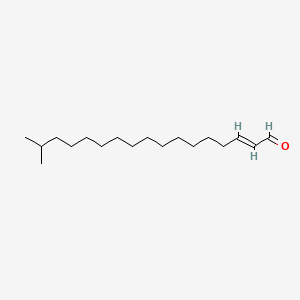
Isooctadecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctadecenal es un compuesto orgánico con la fórmula molecular C18H34O. Es un tipo de aldehído derivado del octadeceno, un hidrocarburo de cadena larga. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Isooctadecenal se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación del isooctadeceno utilizando agentes oxidantes como el permanganato de potasio o el ozono. La reacción generalmente ocurre bajo condiciones controladas de temperatura y presión para asegurar la formación selectiva del grupo aldehído.
Métodos de Producción Industrial
En entornos industriales, el this compound se produce a menudo mediante la hidroformilación de olefinas. Este proceso implica la reacción de olefinas con monóxido de carbono e hidrógeno en presencia de un catalizador, típicamente un complejo de rodio o cobalto. El aldehído resultante se purifica luego mediante destilación y otras técnicas de separación.
Análisis De Reacciones Químicas
Tipos de Reacciones
Isooctadecenal experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar aún más para formar ácido isooctadecanoico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído en this compound se puede reducir para formar isooctadecanol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: this compound puede participar en reacciones de sustitución nucleófila, donde el grupo aldehído es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: El permanganato de potasio, el trióxido de cromo y el ozono se utilizan comúnmente como agentes oxidantes.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Se pueden utilizar varios nucleófilos, como aminas y alcoholes, en reacciones de sustitución.
Productos Principales Formados
Oxidación: Ácido isooctadecanoico
Reducción: Isooctadecanol
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
Isooctadecenal tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como material de partida para la síntesis de otros compuestos orgánicos y como reactivo en varias reacciones químicas.
Biología: Se estudia this compound por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos.
Industria: this compound se utiliza en la producción de fragancias, sabores y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del isooctadecenal implica su interacción con objetivos moleculares y vías específicas. En los sistemas biológicos, puede interactuar con enzimas y receptores, lo que lleva a varios efectos fisiológicos. Por ejemplo, su actividad antimicrobiana puede deberse a su capacidad para interrumpir las membranas celulares microbianas.
Comparación Con Compuestos Similares
Compuestos Similares
Isooctadecanol: Una forma reducida de isooctadecenal con aplicaciones similares en química e industria.
Ácido isooctadecanoico:
Singularidad
This compound es único debido a su grupo funcional aldehído, que le permite participar en una amplia gama de reacciones químicas. Esta versatilidad lo convierte en un compuesto valioso en varios campos de investigación e industria.
Propiedades
Número CAS |
94246-81-8 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
(E)-16-methylheptadec-2-enal |
InChI |
InChI=1S/C18H34O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h13,15,17-18H,3-12,14,16H2,1-2H3/b15-13+ |
Clave InChI |
PNCPWUPUOTWMON-FYWRMAATSA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCCC/C=C/C=O |
SMILES canónico |
CC(C)CCCCCCCCCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



